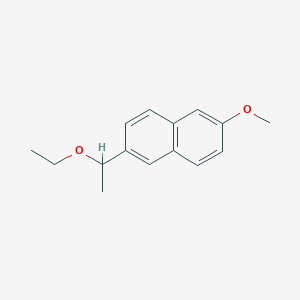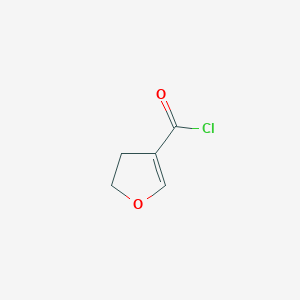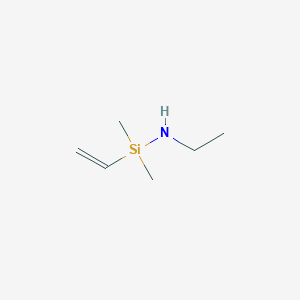![molecular formula C17H12BrN3OS2 B14301894 N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide CAS No. 113333-06-5](/img/structure/B14301894.png)
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but lacks the thiazole ring.
N-(4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide: Contains a similar thiazole structure but with additional phenyl groups
Uniqueness
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its combination of the thiazole ring and the bromophenyl group, which contribute to its distinct biological activities. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
113333-06-5 |
|---|---|
Molecular Formula |
C17H12BrN3OS2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H12BrN3OS2/c18-13-8-6-11(7-9-13)14-10-24-17(19-14)21-16(23)20-15(22)12-4-2-1-3-5-12/h1-10H,(H2,19,20,21,22,23) |
InChI Key |
FLFJKMGGOKMOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
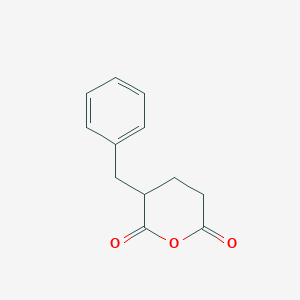

![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
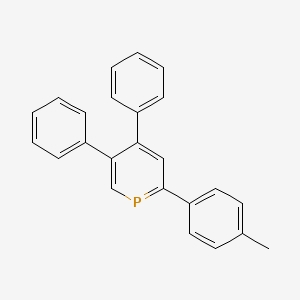
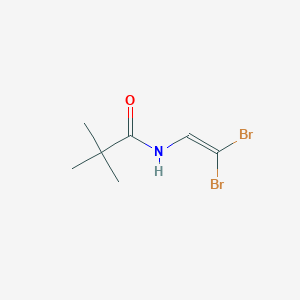
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
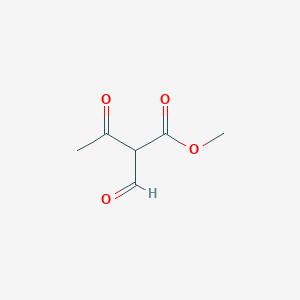
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
